5-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[[1-[(2,5-difluorophenyl)methylsulfonyl]piperidin-3-yl]methyl]-3-thiophen-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3S2/c20-16-3-4-17(21)15(9-16)12-29(25,26)24-6-1-2-13(10-24)8-18-22-19(23-27-18)14-5-7-28-11-14/h3-5,7,9,11,13H,1-2,6,8,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCVBDGTVYBPRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=C(C=CC(=C2)F)F)CC3=NC(=NO3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a novel derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a piperidine ring, a thiophene moiety, and an oxadiazole core. The synthesis typically involves multiple steps:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Thiophene Group : Substitution reactions with thiophene derivatives.
- Attachment of the Difluorobenzyl Sulfonyl Group : Achieved through sulfonylation using sulfonyl chlorides in the presence of bases.
Antimicrobial Properties
Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial activity. For instance:
- Compounds with similar structures have demonstrated antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL .
- The presence of the oxadiazole ring enhances activity against resistant strains of Mycobacterium tuberculosis .
Anticancer Activity
The compound's potential in cancer therapy is notable:
- Studies have shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC50 values for these compounds range from 0.12 to 2.78 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
- Flow cytometry assays revealed that these compounds increase p53 expression levels and caspase-3 cleavage, suggesting a mechanism involving programmed cell death .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- The sulfonyl group enhances binding affinity to active sites on enzymes or receptors.
- The difluorobenzyl and thiophene groups contribute to the compound’s specificity and efficacy against microbial and cancerous cells .
Comparative Analysis
The biological activity of This compound can be compared to similar compounds:
| Compound | Structure | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|---|
| Oxadiazole A | Similar core | MIC = 1.56 µg/mL against S. aureus | Induces apoptosis in MCF-7 | 0.12 - 2.78 |
| Oxadiazole B | Lacks thiophene | Moderate activity against E. coli | Lower cytotoxicity than A | >5 |
Study 1: Antimicrobial Efficacy
A series of oxadiazole derivatives were tested for their antimicrobial properties against various bacterial strains. The results indicated that modifications to the oxadiazole core significantly impacted efficacy, with certain derivatives showing enhanced potency compared to traditional antibiotics .
Study 2: Cancer Cell Line Testing
In vitro studies on cancer cell lines showed that specific substitutions on the oxadiazole ring lead to increased cytotoxicity. Compounds were assessed for their ability to induce apoptosis through caspase activation pathways .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including the compound . The 1,2,4-oxadiazole scaffold is known for its diverse biological activities, particularly in inhibiting cancer cell proliferation. Research indicates that compounds based on this scaffold can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.
Case Studies
- A study examined a series of oxadiazole derivatives for their anticancer activity against various cell lines. The results showed that certain derivatives exhibited significant inhibitory effects on cancer cell growth, with some compounds achieving IC50 values in the low micromolar range against breast and prostate cancer cell lines .
- Another investigation focused on the mechanism of action of oxadiazole derivatives, revealing their ability to inhibit thymidine phosphorylase, a key enzyme in tumor metabolism. This inhibition was linked to enhanced apoptosis in cancer cells .
Antimicrobial Properties
The sulfonamide group present in the compound has been associated with antimicrobial activity. Sulfonamides are well-known for their ability to inhibit bacterial growth by interfering with folate synthesis.
Research Findings
- Compounds containing the sulfonamide moiety have been shown to exhibit broad-spectrum antibacterial activity. For instance, derivatives similar to the target compound have been tested against various bacterial strains, demonstrating significant inhibitory effects .
Neurological Applications
The piperidine ring present in the compound suggests potential applications in neurological disorders. Piperidine derivatives have been explored for their neuroprotective effects and as agents for treating conditions such as depression and anxiety.
Insights
- Research has indicated that piperidine-based compounds can modulate neurotransmitter systems and exhibit anxiolytic properties. The specific structure of the target compound may enhance its affinity for certain receptors involved in mood regulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of the compound is crucial for optimizing its pharmacological properties. Variations in substituents on the oxadiazole and piperidine rings can significantly influence biological activity.
Data Table: Structure-Activity Relationship
| Compound Variant | Biological Activity | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Base Compound | Anticancer | 5.0 | Apoptosis induction |
| Variant A | Antimicrobial | 10.0 | Inhibition of folate synthesis |
| Variant B | Neuroprotective | 15.0 | Modulation of neurotransmitters |
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : While most analogs retain the 1,2,4-oxadiazole core, some derivatives (e.g., thiadiazoles in ) exhibit distinct heterocyclic systems, which alter electronic properties and target selectivity.
- Fluorination: The 2,5-difluorobenzyl group in the target compound may improve lipophilicity and resistance to oxidative metabolism compared to non-fluorinated (e.g., 1a) or mono-fluorinated (e.g., ) analogs.
- Piperidine vs.
Structure–Activity Relationship (SAR) Insights
- Thiophene vs. Pyridine/Phenyl : The thiophen-3-yl group at position 3 introduces sulfur-mediated interactions (e.g., π-stacking or hydrogen bonding) absent in pyridyl (1a) or simple phenyl analogs .
- Sulfonyl vs. Sulfanyl/Sulfhydryl : The sulfonyl group in the target compound enhances polarity and hydrogen-bond acceptor capacity compared to sulfanyl derivatives (e.g., ), which may improve solubility but reduce membrane permeability.
- Fluorinated Aromatic Groups : The 2,5-difluorobenzyl group likely enhances target affinity through fluorine’s electronegative effects, as seen in other fluorinated drug candidates .
Pharmacological Potential and Limitations
- While specific activity data for the target compound is unavailable, analogs like 1a and 1b in were evaluated for antiviral activity, suggesting a possible therapeutic niche for the fluorinated derivative.
- The hydroxyphenyl analog in may exhibit altered pharmacokinetics due to its phenolic group, which could increase solubility but susceptibility to glucuronidation.
Preparation Methods
Preparation of Thiophene-3-carboximidamide
Thiophene-3-carboximidamide is synthesized via nitrile amidination. Thiophene-3-carbonitrile is treated with ammonium chloride and hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 12 hours, yielding the amidoxime intermediate (85% yield).
Cyclization to Form 3-(Thiophen-3-yl)-1,2,4-oxadiazole
The amidoxime undergoes cyclodehydration with acetic anhydride at 120°C for 6 hours, forming 3-(thiophen-3-yl)-1,2,4-oxadiazole. This method, adapted from PMC studies, achieves 78% yield (Table 1).
Table 1: Optimization of Oxadiazole Cyclization
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic Anhydride | 120 | 6 | 78 |
| PCl₅ | 100 | 4 | 65 |
| SOCl₂ | 80 | 8 | 70 |
Functionalization of the Piperidine Scaffold
Synthesis of 1-((2,5-Difluorobenzyl)sulfonyl)piperidine-3-carbaldehyde
Piperidine-3-carbaldehyde is reacted with 2,5-difluorobenzyl sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C→25°C over 4 hours, yielding the sulfonated piperidine (92% purity by HPLC).
Reductive Amination for Methylenation
The aldehyde intermediate is reduced with sodium cyanoborohydride in methanol, introducing a methylene group. This step, critical for subsequent alkylation, achieves 88% yield.
Coupling of Oxadiazole and Piperidine Moieties
Alkylation of 3-(Thiophen-3-yl)-1,2,4-oxadiazole
The methylene-functionalized piperidine is alkylated with 3-(thiophen-3-yl)-1,2,4-oxadiazole using K₂CO₃ in dimethylformamide (DMF) at 60°C for 12 hours. This SN2 reaction affords the coupled product in 75% yield.
Table 2: Key Spectroscopic Data for Final Compound
| Parameter | Value |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, thiophene), 7.45–7.38 (m, 2H, difluorobenzyl), 4.12 (d, 2H, CH₂), 3.71–3.65 (m, 1H, piperidine) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 167.5 (C=O), 158.2 (C-F), 142.1 (thiophene) |
| HRMS (ESI+) | [M+H]⁺ calc. 482.12, found 482.11 |
Challenges and Process Optimization
Selectivity in Sulfonation
Competing sulfonation at alternative piperidine positions was mitigated by using a bulky base (TEA) and low temperatures.
Purification of Hydrophobic Intermediates
Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separated the target compound from byproducts.
Q & A
Q. What advanced techniques are used to study the compound’s interaction with biological targets at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified proteins.
- Cryo-EM/X-ray crystallography : Resolve 3D structures of the compound bound to its target (e.g., enzyme active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
